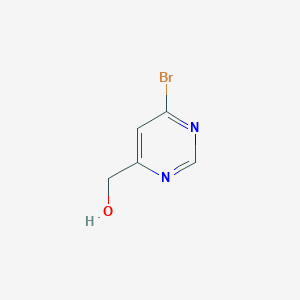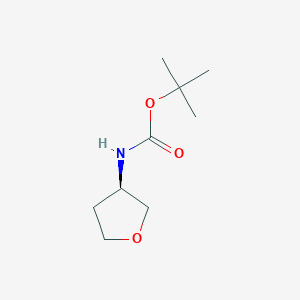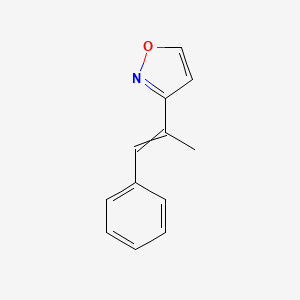![molecular formula C9H7N3O2 B11908334 [1,3]Dioxolo[4,5-g]quinazolin-8-amine](/img/structure/B11908334.png)
[1,3]Dioxolo[4,5-g]quinazolin-8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dioxolo[4,5-g]quinazolin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of mono-propargylated aromatic ortho-diamines, which undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination or hydroarylation . The reaction can be conducted using stannic chloride or indium (III) chloride under aerobic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production.
化学反応の分析
Types of Reactions
[1,3]Dioxolo[4,5-g]quinazolin-8-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, [1,3]Dioxolo[4,5-g]quinazolin-8-amine is used as a scaffold for the synthesis of various heterocyclic compounds
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial agent . It has been investigated for its ability to inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen . Additionally, it has been studied for its potential anticancer properties .
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals .
作用機序
The mechanism of action of [1,3]Dioxolo[4,5-g]quinazolin-8-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the quorum sensing system in Pseudomonas aeruginosa, thereby reducing biofilm formation . Additionally, molecular docking studies have revealed its potential to interact with the GABA A receptor, suggesting its use as an anticonvulsant .
類似化合物との比較
Similar Compounds
Quinazolin-4-ones: These compounds share a similar quinazoline core and have been studied for their antimicrobial and anticancer properties.
[1,3]Dioxolo-chromeno[2,3-b]pyridines: These compounds have shown potential as anti-seizure agents and share a similar dioxolo structure.
Uniqueness
[1,3]Dioxolo[4,5-g]quinazolin-8-amine is unique due to its specific dioxolo-quinazoline structure, which allows for diverse chemical modifications and a wide range of biological activities. Its ability to inhibit biofilm formation and interact with the GABA A receptor sets it apart from other similar compounds .
特性
分子式 |
C9H7N3O2 |
|---|---|
分子量 |
189.17 g/mol |
IUPAC名 |
[1,3]dioxolo[4,5-g]quinazolin-8-amine |
InChI |
InChI=1S/C9H7N3O2/c10-9-5-1-7-8(14-4-13-7)2-6(5)11-3-12-9/h1-3H,4H2,(H2,10,11,12) |
InChIキー |
YWOZVBGEIZKZKK-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=NC=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-Methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B11908298.png)

![(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11908314.png)





